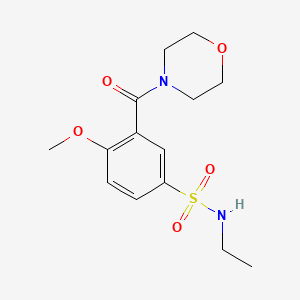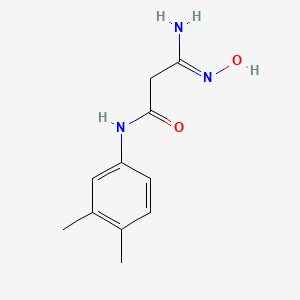![molecular formula C15H10Cl2N2O2S B5858286 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)
3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one is a synthetic compound that has been extensively used in scientific research. It is a heterocyclic compound that has been shown to have potent biological activity. This compound is also known as DMAT and is used as a tool compound in medicinal chemistry.
Mécanisme D'action
The mechanism of action of DMAT involves the inhibition of protein kinases. DMAT binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of various cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects:
DMAT has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMAT has also been shown to have anti-inflammatory effects, which may make it a useful therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMAT in lab experiments are its high yield, cost-effectiveness, and potent biological activity. However, DMAT has limitations, such as its solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of DMAT in scientific research. One potential application is the development of DMAT analogs with improved solubility and potency. Another direction is the use of DMAT in the development of therapeutics for the treatment of cancer and inflammatory diseases. DMAT may also be used in the development of diagnostic tools for the detection of various diseases.
Méthodes De Synthèse
The synthesis of DMAT involves the reaction of 3,4-dichlorobenzoyl chloride with 2-amino-4-methylthiophene in the presence of a base. The reaction proceeds via an acylation reaction, and the final product is obtained after purification through column chromatography. The yield of DMAT is typically high, making it a cost-effective compound to synthesize.
Applications De Recherche Scientifique
DMAT has been used extensively in scientific research as a tool compound to study the activity of various enzymes. It has been shown to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes. DMAT has also been used to study the activity of other kinases, such as PIM1 and PIM2, which are involved in the regulation of cell growth and survival.
Propriétés
IUPAC Name |
3-amino-2-(3,4-dichlorobenzoyl)-4-methyl-7H-thieno[2,3-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-6-4-10(20)19-15-11(6)12(18)14(22-15)13(21)7-2-3-8(16)9(17)5-7/h2-5H,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVQWSMXVXIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)






![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)